2-(Pentylamino)ethanol

Description

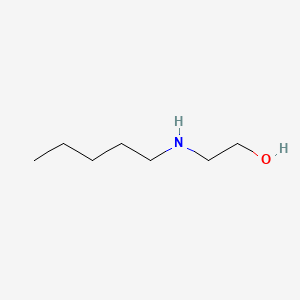

Structure

3D Structure

Properties

IUPAC Name |

2-(pentylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-5-8-6-7-9/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALYKAIZVOFAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067892 | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35161-67-2 | |

| Record name | 2-(Pentylamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35161-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035161672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pentylamino)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(pentylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pentylamino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PENTYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96NMC20FDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pentylamino)ethanol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pentylamino)ethanol. As a secondary amino alcohol, this compound holds interest for various chemical and pharmaceutical applications due to its bifunctional nature, combining the reactivity of a secondary amine and a primary alcohol. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering detailed methodologies and in-depth scientific insights.

Chemical Identity and Molecular Structure

This compound, also known as N-pentylethanolamine, is a simple yet versatile organic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(Pentylamino)ethan-1-ol | U.S. EPA[1] |

| CAS Number | 35161-67-2 | U.S. EPA[1] |

| Molecular Formula | C₇H₁₇NO | U.S. EPA[1] |

| Molecular Weight | 131.22 g/mol | U.S. EPA[1] |

| Canonical SMILES | CCCCCNCCO | U.S. EPA[1] |

The molecular structure of this compound features a pentyl group attached to the nitrogen atom of ethanolamine. This structure imparts both hydrophilic (from the hydroxyl and amino groups) and lipophilic (from the pentyl chain) characteristics to the molecule, suggesting potential utility as a surfactant or an intermediate in the synthesis of more complex amphiphilic molecules.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table of Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | ~180-200 °C | Estimated based on structurally similar N-alkylethanolamines. |

| Melting Point | Not available | Expected to be a liquid at room temperature. |

| Density | ~0.88 g/cm³ | Estimated based on similar compounds. |

| Solubility | Soluble in water and common organic solvents. | The polar amine and hydroxyl groups confer water solubility, while the pentyl chain enhances solubility in nonpolar solvents. |

| Appearance | Colorless liquid | Based on the appearance of similar amino alcohols.[2] |

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of this compound, predicted spectroscopic data are provided below. These spectra were generated using established computational models.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (pentyl) | ~0.9 | Triplet | 3H |

| (CH₂)₃ (pentyl) | ~1.3 | Multiplet | 6H |

| N-CH₂ (pentyl) | ~2.6 | Triplet | 2H |

| N-CH₂ (ethyl) | ~2.7 | Triplet | 2H |

| O-CH₂ (ethyl) | ~3.6 | Triplet | 2H |

| NH | Variable | Broad singlet | 1H |

| OH | Variable | Broad singlet | 1H |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| CH₃ (pentyl) | ~14 |

| CH₂ (pentyl, C4) | ~22 |

| CH₂ (pentyl, C3) | ~29 |

| CH₂ (pentyl, C2) | ~31 |

| N-CH₂ (pentyl, C1) | ~50 |

| N-CH₂ (ethyl) | ~52 |

| O-CH₂ (ethyl) | ~60 |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would show characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3300-3500 | Strong, broad |

| N-H stretch | 3250-3400 | Moderate, broad |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C-N stretch | 1000-1250 | Moderate |

| C-O stretch | 1050-1150 | Strong |

Mass Spectrometry (MS) (Predicted)

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak and characteristic fragmentation patterns.

Predicted Key Mass-to-Charge Ratios (m/z)

| m/z | Proposed Fragment |

| 131 | [M]⁺ (Molecular ion) |

| 100 | [M - CH₂OH]⁺ |

| 86 | [M - C₃H₇]⁺ |

| 72 | [CH₂(CH₂)₃NHCH₂]⁺ |

| 44 | [CH₂NHCH₂]⁺ |

| 31 | [CH₂OH]⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of amines. Two plausible and efficient methods are detailed below.

Method 1: Reductive Amination of Pentanal with Ethanolamine

This method involves the reaction of pentanal with ethanolamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Reductive amination is a widely used and efficient method for the synthesis of amines.[3]

Reductive Amination Workflow

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocol:

-

Reaction Setup: To a solution of ethanolamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol, add pentanal (1.0 equivalent) dropwise at 0 °C with stirring.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.

-

Work-up: After the reduction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Method 2: N-Alkylation of Ethanolamine with a Pentyl Halide

This is a direct approach involving the nucleophilic substitution of a pentyl halide (e.g., 1-bromopentane) with ethanolamine. To favor mono-alkylation, it is crucial to use an excess of ethanolamine.

N-Alkylation Workflow

Sources

2-(Pentylamino)ethanol CAS number 35161-67-2

An In-depth Technical Guide to 2-(Pentylamino)ethanol (CAS: 35161-67-2)

Introduction

This compound, also known as N-Pentylethanolamine, is a secondary amino alcohol characterized by a pentyl group and a hydroxyethyl group attached to a nitrogen atom. As a member of the N-alkylethanolamine family, this amphiphilic molecule possesses a hydrophilic amino-ethanol head and a moderately hydrophobic pentyl tail. This structure imparts a range of physicochemical properties that make it a compound of significant interest in various industrial and research applications. For researchers, scientists, and drug development professionals, understanding the technical nuances of this molecule is crucial for its potential use as a corrosion inhibitor, a surfactant, a precursor in pharmaceutical synthesis, and for exploring its biological activities. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application and analysis.

1.1: Core Properties

The essential physicochemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 35161-67-2 | [1] |

| Molecular Formula | C₇H₁₇NO | [1] |

| Molecular Weight | 131.22 g/mol | [1] |

| IUPAC Name | 2-(Pentylamino)ethan-1-ol | [1] |

| Boiling Point | 63-65°C at 0.2 mmHg | N/A |

| Density | 0.8814 g/cm³ (predicted) | N/A |

| pKa | 14.83 ± 0.10 (predicted) | N/A |

1.2: Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M+) at m/z 131. The fragmentation pattern is dominated by alpha-cleavage, a characteristic fragmentation pathway for amines.[2][3] The most significant fragmentation would be the loss of the largest alkyl group attached to the nitrogen, leading to a base peak.

Expected Fragmentation Pattern:

-

m/z 131: Molecular ion [C₇H₁₇NO]⁺.

-

m/z 74: Resulting from the loss of a butyl radical (•C₄H₉) via cleavage of the C-C bond beta to the nitrogen. This fragment, [CH₂(CH₂)NHCH₂CH₂OH]⁺, is often a prominent peak.

-

m/z 30: A common fragment for primary and secondary amines, representing [CH₂=NH₂]⁺.

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies for this compound include:

-

O-H stretch: A broad band in the region of 3300-3500 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

N-H stretch: A weaker, sharper peak around 3300-3400 cm⁻¹, which may be obscured by the O-H stretch.

-

C-H stretch: Multiple peaks in the 2850-2960 cm⁻¹ region, corresponding to the stretching of C-H bonds in the pentyl and ethyl groups.

-

C-N stretch: A peak in the 1000-1250 cm⁻¹ range.

-

C-O stretch: A strong peak typically found between 1050 and 1150 cm⁻¹.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~0.9 ppm (triplet, 3H): Terminal methyl group of the pentyl chain (-CH₂CH₃).

-

~1.3 ppm (multiplet, 4H): Two central methylene groups of the pentyl chain (-CH₂(CH₂)₂CH₃).

-

~1.5 ppm (multiplet, 2H): Methylene group beta to the nitrogen on the pentyl chain (-CH₂CH₂N-).

-

~2.6 ppm (triplet, 2H): Methylene group alpha to the nitrogen on the pentyl chain (-CH₂N-).

-

~2.7 ppm (triplet, 2H): Methylene group alpha to the nitrogen on the ethanol chain (-NCH₂CH₂OH).

-

~3.6 ppm (triplet, 2H): Methylene group alpha to the hydroxyl group (-CH₂OH).

-

Variable (broad singlet, 2H): Protons of the -OH and -NH groups. The chemical shift is dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~14.0 ppm: Terminal methyl carbon of the pentyl chain.

-

~22.5 ppm, ~29.5 ppm, ~31.8 ppm: Methylene carbons of the pentyl chain.

-

~49.5 ppm: Methylene carbon alpha to the nitrogen on the pentyl chain.

-

~51.0 ppm: Methylene carbon alpha to the nitrogen on the ethanol chain.

-

~60.5 ppm: Methylene carbon alpha to the hydroxyl group.

Section 2: Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes for N-alkylation of ethanolamines.

2.1: Synthetic Pathways

The most common and direct method for the synthesis of this compound is the reaction of a pentyl halide with ethanolamine. This is a nucleophilic substitution reaction where the amino group of ethanolamine acts as the nucleophile. An alternative route involves the reaction of pentylamine with ethylene oxide.

Caption: Primary and alternative synthetic routes to this compound.

2.2: Detailed Experimental Protocol: Synthesis from 1-Bromopentane and Ethanolamine

This protocol is a representative procedure based on standard N-alkylation of amines.

Materials:

-

1-Bromopentane

-

Ethanolamine

-

Sodium carbonate (Na₂CO₃)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethanolamine (2 molar equivalents) and water.

-

Add sodium carbonate (1.1 molar equivalents) to the solution to act as a base to neutralize the HBr formed during the reaction.

-

Slowly add 1-bromopentane (1 molar equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux (approximately 60°C) and maintain for 9-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

2.3: Industrial Manufacturing Considerations

On an industrial scale, the synthesis of ethanolamines is typically achieved by reacting ammonia with ethylene oxide at elevated temperatures and pressures.[8][9] The production of specific N-alkylethanolamines like this compound can be adapted from these processes, for example, by reacting pentylamine with ethylene oxide.[4] Control of stoichiometry and reaction conditions is crucial to manage the selectivity towards the mono-ethoxylated product and minimize the formation of di- and tri-ethoxylated byproducts.

Section 3: Analytical Methodologies

Accurate quantification and identification of this compound require robust analytical methods.

3.1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Sample Preparation: Samples can be diluted in a suitable solvent such as methanol or dichloromethane. Derivatization with a reagent like isobutyl chloroformate can be employed to improve chromatographic peak shape and reduce tailing.[10]

-

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.

-

Injector: Splitless injection is recommended for trace analysis.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 290°C) allows for the separation of the analyte from other components.[11]

-

MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound based on its fragmentation pattern or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

3.2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of amino alcohols, especially when dealing with complex matrices or when derivatization is desired for enhanced detection.

Caption: A typical workflow for the HPLC analysis of amino alcohols.

Experimental Protocol:

-

Derivatization: Since this compound lacks a strong chromophore, pre-column derivatization is often necessary for UV or fluorescence detection. A common derivatizing agent for primary and secondary amines is o-phthaldialdehyde (OPA) in the presence of a thiol.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly employed.

-

Detection: Fluorescence detection is highly sensitive for OPA-derivatized amines. UV detection is also possible but generally less sensitive.

Section 4: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the presence of the secondary amine and primary alcohol functional groups.

4.1: Nucleophilic Nature of the Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine group a potent nucleophile. It readily reacts with a variety of electrophiles, including:

-

Alkyl halides: Leading to the formation of tertiary amines and quaternary ammonium salts.

-

Acid chlorides and anhydrides: Forming amides.

-

Aldehydes and ketones: Resulting in the formation of enamines.

-

Michael acceptors: Undergoing conjugate addition.

The nucleophilicity of the nitrogen is a key factor in its mechanism as a corrosion inhibitor, where it adsorbs onto metal surfaces.

4.2: Role of the Hydroxyl Group

The primary alcohol group can undergo reactions typical of alcohols:

-

Oxidation: To form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: For example, through the Williamson ether synthesis.

The hydroxyl group also contributes to the molecule's hydrophilicity and its ability to form hydrogen bonds.

Caption: Key reactive sites and potential transformations of this compound.

Section 5: Applications and Industrial Relevance

The dual functionality of this compound makes it a versatile molecule with several potential industrial applications.

5.1: Corrosion Inhibition

N-alkylethanolamines are effective corrosion inhibitors for metals, particularly in acidic environments and in ethanol-gasoline blends.[12][13][14] They function by adsorbing onto the metal surface through the nitrogen atom's lone pair of electrons, forming a protective film that isolates the metal from the corrosive medium. The alkyl chain contributes to the hydrophobicity of this film.

Representative Corrosion Inhibition Efficiencies of Amino Alcohols:

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Source(s) |

| Diethylene triamine | Mild Steel | E60 Fuel | ~98% at 100 mg/L | [12] |

| 2-Dimethylaminoethanol | Stainless Steel | 1.0 M HCl | 79% at 15% conc. | [15] |

| N-tert-Butyl Diethanolamine | Carbon Steel | 2M HCl | 89.5% at 500 ppm | [13] |

5.2: Surfactant Properties

With its hydrophilic head (amino-ethanol) and hydrophobic tail (pentyl group), this compound is expected to exhibit surfactant properties. Surfactants lower the surface tension of liquids and are used as detergents, emulsifiers, and foaming agents. A key parameter for surfactants is the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[16]

Critical Micelle Concentrations of Related N-Alkyl Alkanolamines:

| Surfactant | Alkyl Chain | CMC (mM) | Source(s) |

| N-Lauryldiethanolamine | C12 | 1.2 | [17] |

| Sodium Dodecyl Sulfate (for comparison) | C12 | 8.3 | [16] |

Generally, the CMC decreases as the length of the alkyl chain increases.[17]

5.3: Precursor in Chemical Synthesis

The presence of two reactive functional groups makes this compound a valuable building block in organic synthesis. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and specialty chemicals.[7][18] For instance, related amino alcohol structures are integral parts of active pharmaceutical ingredients like hydroxychloroquine.[18]

Section 6: Biological Activity and Toxicological Profile

The biological effects of this compound are not extensively studied, but insights can be gained from related N-alkylethanolamines and their structural components.

6.1: Antimicrobial Potential

Long-chain alkylamines and their derivatives are known to possess antimicrobial properties.[19] The activity is generally dependent on the length of the alkyl chain, with compounds having chain lengths of C11 to C15 often showing the highest activity.[20] The proposed mechanism involves the disruption of the bacterial cell membrane by the amphiphilic molecule.

Minimum Inhibitory Concentrations (MICs) of Related N-Alkyl Compounds:

| Compound | Organism | MIC (µM) | Source(s) |

| C16 Betaine | S. aureus | 61 | [17] |

| C16 Betaine | E. coli | 120 | [17] |

| Ethanol Extract of P. betle | MRSA | 19 - 625 µg/mL | [21] |

While the pentyl chain of this compound is shorter than the optimal length for potent antimicrobial activity, some level of activity may still be present.

6.2: Cytotoxicity Assessment

Studies on the cytotoxicity of ethanol and related short-chain alcohols on various cell lines have shown dose-dependent effects, ranging from inhibition of cell proliferation to induction of apoptosis and necrosis.[15][22][23][24][25][26] For instance, even low concentrations of ethanol can inhibit the proliferation of certain cancer cell lines. The cytotoxic potential of this compound would need to be experimentally determined but should be considered in any application involving biological systems.

6.3: Safety and Handling

Based on safety data for similar amino alcohols, this compound should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile secondary amino alcohol with a range of interesting properties and potential applications. Its amphiphilic nature makes it a candidate for use as a corrosion inhibitor and surfactant, while its dual functional groups provide a platform for its use as a precursor in organic synthesis. While specific data on its biological activity is limited, related compounds show antimicrobial and cytotoxic effects that warrant further investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals, highlighting the key aspects of its chemistry and potential utility. Further experimental work is needed to fully characterize its properties and unlock its full potential in various scientific and industrial fields.

References

Sources

- 1. Anti-Inflammatory, Antioxidant and Crystallographic Studies of N-Palmitoyl-Ethanol Amine (PEA) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]

- 3. 2-Methylaminoethanol (109-83-1) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. US20120202995A1 - Process for the preparation of 2-(2-aminoethoxy) ethanol (2aee) and morpholine with 2aee: morpholine >3 - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethanol Elicits Inhibitory Effect on the Growth and Proliferation of Tongue Carcinoma Cells by Inducing Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tdcommons.org [tdcommons.org]

- 17. researchgate.net [researchgate.net]

- 18. 2-(2-Aminoethylamino)ethanol(111-41-1) 1H NMR spectrum [chemicalbook.com]

- 19. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. researchgate.net [researchgate.net]

- 25. kosmospublishers.com [kosmospublishers.com]

- 26. Phytochemical Analysis, In Vitro Biological Activities, and Computer-Aided Analysis of Potentilla nepalensis Hook Compounds as Potential Melanoma Inhibitors Based on Molecular Docking, MD Simulations, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Pentylamino)ethanol from pentylamine

An In-Depth Technical Guide to the Synthesis of 2-(Pentylamino)ethanol from Pentylamine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for producing this compound, a valuable chemical intermediate, from pentylamine. We delve into the mechanistic underpinnings, process optimization, and safety considerations for two primary synthetic strategies: the direct hydroxyethylation using ethylene oxide and the reductive amination of glycolaldehyde. This document is intended for researchers, chemists, and process development professionals, offering detailed experimental protocols, purification techniques, and analytical characterization methods. By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as a practical and authoritative resource for the laboratory-scale synthesis of this important amino alcohol.

Introduction and Strategic Overview

This compound is a secondary amino alcohol with applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[1] Its structure, featuring a secondary amine and a primary alcohol, provides two reactive sites for further functionalization. The synthesis of such compounds from primary amines is a fundamental task in organic chemistry.

This guide focuses on the conversion of pentylamine, a readily available primary amine, into this compound. Two predominant and industrially relevant strategies are examined in detail:

-

Nucleophilic Ring-Opening of Ethylene Oxide: This is a direct and atom-economical approach where pentylamine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. This method is analogous to the large-scale industrial production of other ethanolamines.[2][3] The primary challenge lies in controlling the selectivity to favor the desired mono-hydroxyethylated product over the di-substituted N-pentyl-diethanolamine.[4]

-

Reductive Amination with Glycolaldehyde: This two-step, one-pot process involves the condensation of pentylamine with glycolaldehyde to form a transient imine (or Schiff base) intermediate, which is subsequently reduced to the target amine.[5][6] This method offers excellent control and is often preferred for laboratory-scale synthesis where high purity is paramount and harsh reagents like ethylene oxide are to be avoided.[7]

A third, less common but viable route, involves the direct alkylation of pentylamine with 2-chloroethanol.[8] This is a classical SN2 reaction, though it can be complicated by similar over-alkylation issues and the toxicity of the alkylating agent.[9] This guide will focus on the first two, more robust methods.

Mechanistic Pathways and Rationale

Pathway A: Direct Hydroxyethylation with Ethylene Oxide

The reaction between pentylamine and ethylene oxide is a classic example of a nucleophilic addition to an epoxide. The lone pair of electrons on the nitrogen atom of pentylamine attacks one of the carbon atoms of the strained three-membered ring.

Mechanism Rationale: The high ring strain of ethylene oxide makes it susceptible to nucleophilic attack, even by a neutral nucleophile like pentylamine. The reaction proceeds without a catalyst, although it can be accelerated by protic solvents or acid catalysts which protonate the epoxide oxygen, making the ring even more electrophilic. However, in the absence of a catalyst, the reaction is clean. The primary amine is a better nucleophile than the secondary amine product due to less steric hindrance, but the product itself can react with another molecule of ethylene oxide. To mitigate this, a significant molar excess of pentylamine is employed, shifting the reaction equilibrium to favor the formation of the mono-adduct, this compound.

Caption: Nucleophilic attack by pentylamine on the ethylene oxide ring.

Pathway B: Reductive Amination

Reductive amination is a highly versatile and controllable method for C-N bond formation.[7] It proceeds in two distinct stages that are typically performed in a single pot.

Mechanism Rationale: First, the primary amine (pentylamine) and the aldehyde (glycolaldehyde) reversibly condense to form a carbinolamine, which then dehydrates to an iminium ion. This electrophilic iminium ion is the key intermediate. Second, a reducing agent, added to the same pot, selectively reduces the C=N double bond of the iminium ion to yield the final secondary amine.[7] The choice of reducing agent is critical. A mild and selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is not reactive enough to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated iminium intermediate. This selectivity prevents the unwanted formation of ethylene glycol from the reduction of glycolaldehyde.[10]

Caption: Two-stage, one-pot reductive amination pathway.

Detailed Experimental Protocols & Data

The following protocols are designed for laboratory-scale synthesis and prioritize safety and product purity.

Protocol 1: Synthesis via Ethylene Oxide

This protocol must be performed in a well-ventilated chemical fume hood due to the high toxicity and flammability of ethylene oxide.[11][12]

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the hydroxyethylation route.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio | Notes |

|---|---|---|---|---|---|

| Pentylamine | 87.17 | 43.6 g (58 mL) | 0.50 | 5 | Corrosive, Flammable |

| Ethylene Oxide | 44.05 | 4.4 g | 0.10 | 1 | Extremely Flammable, Toxic, Carcinogen[13] |

| Ethanol (Anhydrous) | 46.07 | 100 mL | - | - | Solvent |

| Pressure-rated flask | - | 250 mL | - | - | Must be able to withstand moderate pressure |

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL pressure-rated glass flask equipped with a magnetic stir bar, add pentylamine (0.50 mol) and anhydrous ethanol (100 mL).

-

Cooling: Seal the flask and cool the mixture to 0-5°C in an ice-water bath.

-

Ethylene Oxide Addition: Carefully condense or bubble ethylene oxide gas (0.10 mol) into the cooled, stirring solution. The addition should be done slowly to control the exothermic reaction.

-

Reaction: Once the addition is complete, ensure the flask is securely sealed. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

Stirring: Continue to stir the mixture at room temperature for 24 hours.

-

Work-up: After 24 hours, carefully vent any residual pressure in the fume hood. Remove the ethanol and excess pentylamine under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Protocol 2: Synthesis via Reductive Amination

This protocol is less hazardous than the ethylene oxide route but requires careful control of pH and temperature.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles | Molar Ratio | Notes |

|---|---|---|---|---|---|

| Pentylamine | 87.17 | 8.72 g (11.6 mL) | 0.10 | 1.0 | Corrosive, Flammable |

| Glycolaldehyde (dimer) | 120.09 | 6.0 g | 0.05 | 0.5 | Dimer hydrolyzes to 2 eq. of monomer |

| Sodium Triacetoxyborohydride | 211.94 | 25.4 g | 0.12 | 1.2 | Moisture sensitive |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - | Solvent |

| Acetic Acid | 60.05 | ~0.6 mL | ~0.01 | 0.1 | Catalyst |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - | For work-up |

| Anhydrous MgSO₄ | - | - | - | - | Drying agent |

Step-by-Step Methodology:

-

Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add pentylamine (0.10 mol), glycolaldehyde dimer (0.05 mol), and dichloromethane (200 mL).

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (~0.1 eq) to the mixture.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (0.12 mol) to the suspension in portions over 20 minutes. The reaction is mildly exothermic.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Product Purification and Characterization

Purification: For both methods, the final product is a relatively high-boiling liquid. Vacuum distillation is the most effective method for obtaining high-purity this compound.[14] The crude product from the reductive amination can also be purified using flash column chromatography, typically with a gradient of ethyl acetate in hexanes, possibly containing a small percentage of triethylamine to prevent the product from streaking on the silica gel.

Analytical Characterization: The identity and purity of the final product should be confirmed using a combination of standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight of the product. GC is a reliable method for analyzing volatile alcohols and amines.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure, showing characteristic peaks for the pentyl chain, the N-H proton, the O-H proton, and the two methylene groups of the ethanolamine moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad absorptions for the O-H and N-H stretches (typically in the 3300-3400 cm⁻¹ region) and C-N and C-O stretching vibrations.

Critical Safety Considerations

Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in these procedures possess significant hazards.

-

Pentylamine: A flammable and corrosive liquid. It can cause severe skin burns and eye damage. All handling must be done in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.

-

Ethylene Oxide: An extremely flammable, highly toxic, and carcinogenic gas.[13][17] Acute inhalation can cause severe respiratory irritation, and chronic exposure is linked to cancer and reproductive harm.[11] It must be handled only in a closed system or a high-performance fume hood by trained personnel with appropriate PPE, including a potential need for respiratory protection.[12][18]

-

2-Chloroethanol: A toxic compound that can be harmful if inhaled, swallowed, or absorbed through the skin.[9]

-

General Precautions: Ensure all reactions are conducted in a well-ventilated fume hood. An emergency eyewash and safety shower must be readily accessible. Be aware of the exothermic nature of these reactions and use cooling baths as necessary to control the temperature.

Conclusion

The synthesis of this compound from pentylamine can be achieved effectively through two primary methods: direct hydroxyethylation with ethylene oxide and reductive amination with glycolaldehyde. The ethylene oxide route is more atom-economical and suitable for larger-scale production but requires stringent safety controls due to the hazardous nature of the reagent. The reductive amination pathway offers greater control, milder reaction conditions, and avoids the use of ethylene oxide, making it an excellent and often preferred choice for research and development settings. Successful synthesis relies on a firm understanding of the reaction mechanisms, careful execution of the experimental protocols, and an unwavering commitment to safety.

References

Sources

- 1. 2-[4-(Amino-pentyl)-Ethylamino]-Ethanol, C9H22N2O, 69559-11-1, 5-(N-Ethyl-N-2-hydroxyethylamino)-2-Penthlamine [mallakchemicals.com]

- 2. data.epo.org [data.epo.org]

- 3. WO2015102984A1 - Process for making ethanolamines - Google Patents [patents.google.com]

- 4. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]

- 5. WO2020249426A1 - Conversion of glycolaldehyde with an aminating agent - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. CN1085544A - By amino acid and chloroethanol reaction synthetic N-(2-hydroxyethyl) amino acid and N, N-two (2-hydroxyethyl) amino acid derivatives - Google Patents [patents.google.com]

- 9. Sciencemadness Discussion Board - 2-chloroethanol - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Ethylene Oxide - Overview | Occupational Safety and Health Administration [osha.gov]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. balchem.com [balchem.com]

- 14. EP0822250A1 - Process for the extraction of 2-phenylethanol - Google Patents [patents.google.com]

- 15. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 16. [Pharmacokinetics, metabolism, and analytical methods of ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CCOHS: Ethylene Oxide [ccohs.ca]

- 18. elautoclave.wordpress.com [elautoclave.wordpress.com]

Spectroscopic Profile of 2-(Pentylamino)ethanol: A Technical Guide

Introduction

2-(Pentylamino)ethanol (CAS No. 35161-67-2) is a secondary amino alcohol with applications in various chemical syntheses, including as a precursor for pharmaceuticals, corrosion inhibitors, and surfactants.[1] Its bifunctional nature, containing both a secondary amine and a primary alcohol, imparts specific chemical properties that are of interest to researchers and drug development professionals. A thorough structural characterization is paramount for ensuring purity, confirming identity, and understanding its reactivity. This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles, offering field-proven insights into experimental choices and data analysis.

Molecular Structure and Spectroscopic Overview

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. This compound consists of a pentyl group attached to the nitrogen atom of ethanolamine. This structure gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous identification.

Caption: Molecular Structure of this compound.

The following sections will dissect the spectroscopic signature of this molecule, providing both predicted and experimental data to form a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and structure of this compound.

Predicted ¹H NMR Spectrum

Expertise & Experience: The ¹H NMR spectrum is predicted by analyzing the distinct electronic environments of the protons. The electronegativity of the adjacent nitrogen and oxygen atoms will cause protons on neighboring carbons to be "deshielded," shifting their signals downfield (to a higher ppm value).[3][4] Spin-spin coupling will cause signals to split into multiplets, with the multiplicity predicted by the 'n+1' rule, where 'n' is the number of adjacent, non-equivalent protons.[5]

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| a | CH₃ -CH₂- | ~ 0.9 | Triplet (t) | 3H |

| b | -CH₂-CH₂ -CH₂- | ~ 1.3 | Multiplet (m) | 4H |

| c | -CH₂-CH₂ -NH- | ~ 1.5 | Multiplet (m) | 2H |

| d | -CH₂ -NH- | ~ 2.6 | Triplet (t) | 2H |

| e | -NH-CH₂ - | ~ 2.7 | Triplet (t) | 2H |

| f | -CH₂ -OH | ~ 3.6 | Triplet (t) | 2H |

| g | -NH - and -OH | 1.0 - 5.0 | Broad Singlet (br s) | 2H |

Note: The chemical shifts of the N-H and O-H protons (g) are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding. They often appear as broad singlets and may exchange with deuterium in D₂O.[6]

Predicted ¹³C NMR Spectrum

Expertise & Experience: The ¹³C NMR spectrum is typically proton-decoupled, meaning each unique carbon environment appears as a single line. The chemical shifts are primarily influenced by the electronegativity of attached atoms. Carbons bonded to oxygen or nitrogen are significantly deshielded and appear at higher chemical shifts compared to alkyl carbons.[7]

| Label | Assignment | Predicted Chemical Shift (δ, ppm) |

| 1 | CH₃ - | ~ 14 |

| 2 | -CH₂ - | ~ 22 |

| 3 | -CH₂ - | ~ 29 |

| 4 | -CH₂ - | ~ 31 |

| 5 | -CH₂ -NH- | ~ 49 |

| 6 | -NH-CH₂ - | ~ 51 |

| 7 | -CH₂ -OH | ~ 61 |

Experimental Protocol: NMR Spectroscopy

This protocol describes a self-validating system for acquiring high-quality NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the presence of specific functional groups in a molecule.[6] The absorption of infrared radiation corresponds to the vibrational energies of chemical bonds.

Expertise & Experience: The IR spectrum of this compound is dominated by features characteristic of its alcohol and secondary amine groups. The O-H and N-H stretching vibrations appear as broad bands in the high-wavenumber region due to hydrogen bonding. The C-H stretching of the alkyl chains is also prominent. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of C-O, C-N, and C-C stretching and bending vibrations that are unique to the molecule.[3]

Analysis of the Experimental IR Spectrum

The following data is interpreted from the gas-phase IR spectrum available from the NIST Chemistry WebBook.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3350 | Broad, Strong | O-H Stretch | Alcohol |

| ~3300 | Broad, Medium | N-H Stretch | Secondary Amine |

| 2850-2960 | Strong, Sharp | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~1460 | Medium | C-H Bend | Alkyl (CH₂) |

| ~1120 | Strong | C-N Stretch | Amine |

| ~1060 | Strong | C-O Stretch | Primary Alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Trustworthiness: ATR-FTIR is a modern, reliable method that requires minimal sample preparation, ensuring a high-quality, reproducible spectrum.[9][10]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the crystal itself.

-

Sample Application: Place 1-2 drops of neat this compound liquid directly onto the ATR crystal surface, ensuring it is fully covered.

-

Acquire Spectrum: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[11] Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis to prevent cross-contamination.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and a series of characteristic fragment ions.

Expertise & Experience: The molecular ion peak (M⁺˙) for this compound (C₇H₁₇NO) is expected at a mass-to-charge ratio (m/z) of 131.[1] The most characteristic fragmentation pathway for amino alcohols is alpha-cleavage, which is the cleavage of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). This process leads to the formation of stable, resonance-stabilized carbocations.

Analysis of the Experimental Mass Spectrum

The following data is interpreted from the mass spectrum available from the NIST Chemistry WebBook.[8]

| m/z | Proposed Fragment Ion | Proposed Structure |

| 131 | Molecular Ion [M]⁺˙ | [CH₃(CH₂)₄NHCH₂CH₂OH]⁺˙ |

| 102 | [M - C₂H₅]⁺ | [CH₃(CH₂)₄NH=CH₂]⁺ |

| 86 | [M - C₃H₇O]⁺ | [CH₃(CH₂)₂CH=NHCH₃]⁺ |

| 44 | [CH₂=NHCH₃]⁺ | [CH₂=NHCH₃]⁺ |

| 30 | [CH₂=NH₂]⁺ | [CH₂=NH₂]⁺ |

The base peak (most intense peak) is often at m/z 44 or 30, resulting from alpha-cleavage adjacent to the nitrogen, which is a highly favored fragmentation pathway for N-alkylethanolamines.

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is a robust, self-validating technique that separates the analyte from volatile impurities before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound.[12]

-

Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.[13]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. A suitable temperature program is used to ensure good separation and peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Spectrum Generation: A detector records the abundance of each ion, and the software plots this abundance against m/z to generate the mass spectrum.[14]

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. IR spectroscopy confirms the presence of the key alcohol and secondary amine functional groups. Mass spectrometry establishes the correct molecular weight and reveals characteristic fragmentation patterns consistent with the structure. Finally, ¹H and ¹³C NMR spectroscopy, even when predicted based on robust empirical data, offers a detailed map of the carbon-hydrogen framework. This complete spectroscopic profile serves as an essential reference for researchers and scientists, ensuring compound identity and purity in drug development and other scientific applications.

References

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(ethylphenylamino)-. In NIST WebBook. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). GC-MS procedure and background. Retrieved from [Link]

-

Innovatech Labs. (2014, November 13). Learn About GC/MS Analysis. Retrieved from [Link]

-

Bruker Optics. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

Metin, T., & Tş, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(pentylamino)-. Substance Details - SRS. Retrieved from [Link]

-

Fox, D. (n.d.). Typical Proton and C-13 Chemical Shifts. University of Wisconsin-Platteville. Retrieved from [Link]

-

Vebooks. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

Lee, D., & Markley, J. L. (2018). Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation (ch. 5, pp. 45-67). Royal Society of Chemistry. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanol, 2-(methylamino)-. In NIST WebBook. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

-

Witanowski, M., Biedrzycka, Z., & Webb, G. A. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(8), 1941. Retrieved from [Link]

-

ZYJ Chemical. (n.d.). This compound. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-(Isopropylamino)ethanol. In SpectraBase. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Argoncarbonxenon. (n.d.). This compound. Retrieved from [Link]

-

University of Rochester. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Havlin, R. H., et al. (1998). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society, 120(13), 3144–3151. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). 2-Dibutylamino-ethanol. In SpectraBase. Retrieved from [Link]

-

Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. In Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. Learn About GC/MS Analysis | Innovatech Labs [innovatechlabs.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. memphis.edu [memphis.edu]

The Solubility of 2-(Pentylamino)ethanol in Organic Solvents: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Pentylamino)ethanol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the physicochemical principles governing its solubility, offers predictive insights, and provides detailed experimental protocols for empirical determination.

Introduction: Understanding the Importance of this compound and its Solubility

This compound, a secondary amino alcohol, is a molecule of significant interest in various chemical and pharmaceutical applications. Its structure, featuring a secondary amine and a primary alcohol functional group, coupled with a five-carbon alkyl chain, imparts a unique combination of hydrophilic and lipophilic properties. This amphiphilicity is a key determinant of its utility as a chemical intermediate, a building block in the synthesis of more complex molecules, and potentially as a functional excipient in drug formulations.

A thorough understanding of the solubility of this compound in organic solvents is paramount for its effective application. Solubility data is critical for:

-

Reaction Medium Selection: Choosing an appropriate solvent that can dissolve reactants, reagents, and catalysts is fundamental to optimizing reaction kinetics and yield.

-

Purification Processes: Techniques such as crystallization, extraction, and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or an excipient in different solvents is a critical factor in designing stable and effective drug delivery systems.

-

Predictive Modeling: Experimental solubility data is essential for developing and validating computational models that can predict the behavior of chemicals in different environments.

This guide will provide a detailed exploration of these aspects, empowering researchers to make informed decisions in their work with this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₁₇NO | |

| Molecular Weight | 131.22 g/mol | |

| CAS Number | 35161-67-2 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 203-205 °C (predicted) | |

| Density | 0.88 g/cm³ (predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 1.3 (predicted) | |

| pKa (of the protonated amine) | ~10-11 (estimated) |

The presence of both a hydrogen bond donor (the hydroxyl and amine groups) and a hydrogen bond acceptor (the oxygen and nitrogen atoms) in its structure, combined with a moderately lipophilic pentyl group, suggests a nuanced solubility profile across solvents of varying polarities.

Theoretical Framework for the Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the thermodynamics of mixing. The free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously, and this is dependent on the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The hydroxyl (-OH) and secondary amine (-NH) groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This is the most significant factor influencing its solubility in protic and polar aprotic solvents.

-

Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a significant molecular dipole moment, leading to favorable interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar pentyl chain contributes to van der Waals interactions, which are the primary forces of attraction in nonpolar solvents.

The interplay of these forces dictates the solubility of this compound in different solvent classes.

Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | Donor & Acceptor | Miscible | Strong hydrogen bonding between the hydroxyl and amine groups of this compound and the hydroxyl group of the alcohol. |

| Water | High | Donor & Acceptor | Moderately Soluble to Soluble | The pentyl group reduces water solubility compared to smaller amino alcohols, but hydrogen bonding is still significant. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | Acceptor | Miscible | Strong dipole-dipole interactions and hydrogen bond acceptance by the sulfoxide group. |

| N,N-Dimethylformamide (DMF) | High | Acceptor | Miscible | Similar to DMSO, with strong polar interactions. | |

| Acetonitrile | High | Acceptor | Soluble | Good polar interactions, but may be slightly less effective at solvating the hydrogen bond donor groups compared to DMSO or DMF. | |

| Ketones | Acetone | Medium | Acceptor | Soluble to Miscible | The carbonyl group can accept hydrogen bonds, and the overall polarity is compatible. |

| Ethers | Tetrahydrofuran (THF) | Medium | Acceptor | Soluble | The ether oxygen can accept hydrogen bonds, and the polarity is moderate. |

| Diethyl Ether | Low | Acceptor | Slightly Soluble to Soluble | Lower polarity and weaker hydrogen bond acceptance compared to THF. The pentyl group enhances solubility. | |

| Halogenated Solvents | Dichloromethane (DCM) | Medium | Weak Acceptor | Soluble | Moderate polarity allows for dissolution, but lack of strong hydrogen bonding may limit miscibility. |

| Chloroform | Medium | Weak Donor | Soluble | The acidic proton of chloroform can interact with the amine and hydroxyl groups. | |

| Aromatic Hydrocarbons | Toluene | Low | None | Slightly Soluble | Van der Waals interactions with the pentyl group will be the primary driver of solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | None | Slightly Soluble to Sparingly Soluble | Dominated by van der Waals forces. The polar head group will limit solubility significantly. |

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following protocols outline standard methods for determining the solubility of a liquid amine like this compound.

Protocol for Determining Miscibility (Qualitative)

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated glass vials or test tubes with closures

-

Vortex mixer

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

Initial Mixing: To a glass vial, add a small, approximately equal volume (e.g., 1 mL) of this compound and the solvent of interest.

-

Vigorous Mixing: Securely cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes. Observe the mixture against a light source for any signs of phase separation, cloudiness, or turbidity.

-

Incremental Addition: If the initial mixture is miscible, incrementally add more of one component to the other, mixing thoroughly after each addition, to observe if phase separation occurs at different ratios.

-

Interpretation:

-

Miscible: A single, clear, homogeneous phase is observed at all proportions.

-

Partially Miscible: Two distinct liquid phases are observed.

-

Slightly Soluble: The mixture appears cloudy or turbid, indicating the formation of a fine dispersion.

-

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the saturation solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure saturation. b. Place the container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the mixture to settle for a few hours in the temperature-controlled bath. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any undissolved droplets of this compound.

-

Quantification: a. Determine the mass of the filtered solution. b. Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method such as GC or HPLC. c. Prepare a calibration curve using standard solutions of this compound in the same solvent.

-

Calculation: a. From the concentration obtained from the analytical measurement and the volume/mass of the filtered solution, calculate the mass or moles of this compound per unit volume or mass of the solvent. b. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or weight percent).

Visualizing Solubility Concepts and Workflows

Intermolecular Forces Governing Solubility

Caption: Intermolecular forces between this compound and different solvent types.

Experimental Workflow for Quantitative Solubility Determination

Caption: Workflow for the isothermal shake-flask method of solubility determination.

Conclusion

The solubility of this compound is a critical parameter that dictates its application in research and industry. While quantitative experimental data is sparse, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with a polar head capable of hydrogen bonding and a nonpolar tail, results in high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar hydrocarbon solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and efficient use of this compound in their work.

References

- Note: As specific literature on the solubility of 2-(Pentylamino)

-

"Solubility of Nonelectrolytes" by J. H. Hildebrand and R. L. Scott. This classic text provides a thorough theoretical foundation for understanding solubility. (A general reference to the foundational principles).

-

"Experimental Determination of Solubilities" edited by G. T. Hefter and R. P. T. Tomkins, published by Wiley. This book offers a comprehensive overview of various experimental techniques for solubility measurement. (A general reference for experimental methods).

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. While focused on water solubility, the principles and methods described are applicable to other solvents. [Link]

-

"Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models" in Industrial & Engineering Chemistry Research. This article provides insights into predictive models for the solubility of molecules with similar functional groups. [Link]

-

ASTM D1722 - 09(2019) Standard Test Method for Water Miscibility of Water-Soluble Solvents. This standard provides a methodology for assessing miscibility. [Link]

2-(Pentylamino)ethanol molecular weight and formula

An In-Depth Technical Guide to 2-(Pentylamino)ethanol for Researchers and Drug Development Professionals

Introduction

This compound, a secondary amino alcohol, is a chemical compound with properties that make it a molecule of interest in various chemical and pharmaceutical contexts. Its structure, featuring a secondary amine and a primary alcohol functional group, allows for a range of chemical reactions, positioning it as a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and potential applications, with a particular focus on its relevance to drug development.

Molecular and Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its application in research and development.

Molecular Identity

The core identity of this compound is defined by its molecular formula and weight.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These parameters are essential for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇NO | [1], [2] |

| Molecular Weight | 131.22 g/mol | [2] |

| IUPAC Name | 2-(Pentylamino)ethan-1-ol | [2] |

| CAS Number | 35161-67-2 | [1], [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale. A common and straightforward approach is the reductive amination of pentanal with ethanolamine or the N-alkylation of ethanolamine with a pentyl halide.

Reductive Amination Pathway

This pathway involves the reaction of pentanal with ethanolamine to form a Schiff base, which is then reduced to the final product.

Caption: Reductive amination synthesis pathway for this compound.

Experimental Protocol: N-Alkylation of Ethanolamine

This protocol describes a general procedure for the synthesis of this compound via N-alkylation.

Materials:

-

Ethanolamine

-

1-Bromopentane (or another pentyl halide)

-

A suitable base (e.g., potassium carbonate)

-

A polar aprotic solvent (e.g., acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve ethanolamine and potassium carbonate in acetonitrile.

-

Slowly add 1-bromopentane to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Causality: The base is crucial for deprotonating the amine group of ethanolamine, making it a more potent nucleophile to attack the electrophilic carbon of the pentyl halide. Acetonitrile is a suitable solvent as it can dissolve the reactants and is relatively inert under these conditions.

Applications in Drug Development

While specific applications of this compound in marketed drugs are not prominently documented, its structural motifs are present in various pharmaceutically active molecules. Amino alcohols are a well-established class of compounds in medicinal chemistry.

Role as a Pharmaceutical Intermediate

Derivatives of aminoethanols are valuable intermediates in the synthesis of more complex molecules. For instance, the related compound 2-[4-(Amino-pentyl)-ethylamino]-ethanol is a key intermediate in the synthesis of Hydroxychloroquine, an antimalarial and antirheumatic drug.[3] This highlights the potential of this compound to serve as a building block for novel therapeutic agents. The secondary amine and primary alcohol offer two points for further chemical modification.

Potential Pharmacological Significance

The lipophilic pentyl group combined with the polar amino alcohol head could impart amphiphilic properties to the molecule, potentially influencing its interaction with biological membranes. Ethanolamine itself is a precursor for phospholipids, which are essential components of cell membranes. Alterations in ethanolamine metabolism have been linked to various diseases, suggesting that molecules that can modulate these pathways may have therapeutic potential.

Analytical Methods

The characterization and quantification of this compound are essential for quality control and research purposes.

Chromatographic Techniques

Gas Chromatography (GC) is a suitable method for the analysis of volatile amines like this compound.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation and structural information, making it ideal for identification and purity assessment.[5][6] A derivatization step may be employed to improve the volatility and chromatographic behavior of the analyte.[6]

-